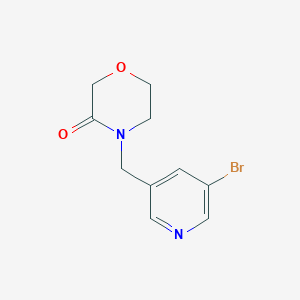

4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one

Description

Significance of Morpholin-3-one (B89469) Scaffolds in Heterocyclic Synthesis

The morpholine (B109124) ring and its derivatives are recognized as "privileged structures" in medicinal chemistry and organic synthesis. nih.govbldpharm.com This designation stems from their frequent appearance in a wide array of bioactive molecules and approved pharmaceuticals, where their presence often confers advantageous physicochemical and metabolic properties. bldpharm.com The morpholin-3-one scaffold, a specific variant, retains the key structural features of morpholine—namely the ether and secondary or tertiary amine functionalities—while incorporating a lactam (cyclic amide) group.

This structural arrangement is not merely incidental; it provides a rigid, three-dimensional framework that can orient substituents in precise vectors for optimal interaction with biological targets. Furthermore, the inclusion of the morpholine motif can enhance properties such as aqueous solubility, metabolic stability, and bioavailability, making it a highly desirable component in drug design. chemspider.com For example, the related compound 4-(4-Aminophenyl)morpholin-3-one is a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban, underscoring the industrial and pharmaceutical relevance of this heterocyclic core. prudencepharma.commdpi.com

Role of Halogenated Pyridines as Versatile Synthetic Intermediates

Halogenated pyridines, particularly bromopyridines, are foundational building blocks in organic synthesis. acs.org Their utility lies in the carbon-bromine bond, which serves as a highly versatile and reactive "handle" for a vast range of chemical transformations. The electron-deficient nature of the pyridine (B92270) ring, combined with the presence of the halogen, makes these compounds ideal substrates for numerous transition metal-catalyzed cross-coupling reactions.

These reactions are cornerstones of modern synthetic chemistry, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom on the pyridine ring can be readily substituted with a wide variety of functional groups, enabling the rapid diversification of molecular structures. This capability is invaluable in medicinal chemistry for conducting structure-activity relationship (SAR) studies, where systematic structural modifications are made to optimize the biological activity of a lead compound.

Structural Convergence: 4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one as a Multifunctional Building Block for Advanced Molecules

This compound represents a sophisticated synthetic intermediate that strategically combines the beneficial features of both the morpholin-3-one scaffold and a halogenated pyridine. This structural convergence results in a multifunctional building block with at least two distinct points for chemical elaboration.

The primary site for modification is the bromine atom at the 5-position of the pyridine ring. This site is primed for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex molecular frameworks. figshare.com The morpholin-3-one moiety, on the other hand, provides a stable, drug-like core that is known to impart favorable pharmacokinetic properties. The lactam nitrogen and the ether oxygen can also influence the molecule's conformation and engage in hydrogen bonding, which is critical for molecular recognition processes.

The dual nature of this compound makes it an ideal starting material for the synthesis of compound libraries. By leveraging the reactivity of the bromopyridine unit, chemists can introduce a diverse array of substituents, while the morpholin-3-one core provides a consistent and biologically relevant foundation.

Table 1: Physicochemical Properties of this compound

Detailed experimental data for this specific compound is not widely available in peer-reviewed literature; the following properties are calculated or sourced from chemical supplier databases.

| Property | Value |

| CAS Number | 1633014-37-5 |

| Molecular Formula | C₁₀H₁₁BrN₂O₂ |

| Molecular Weight | 271.11 g/mol |

| Canonical SMILES | C1COCC(=O)N1CC2=CN=C(C=C2)Br |

| Predicted LogP | 0.95 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

Overview of Current Research Trajectories in Nitrogen and Oxygen Heterocycle Chemistry

The chemistry of nitrogen and oxygen-containing heterocycles remains one of the most dynamic and impactful areas of organic synthesis and medicinal chemistry. A significant percentage of all FDA-approved small-molecule drugs contain at least one heterocyclic ring, with nitrogen heterocycles being particularly prominent. acs.org

Recent analyses of drugs approved over the last decade (circa 2013-2023) reveal a remarkable increase in the prevalence of nitrogen-containing heterocycles. chemspider.com Specifically, pyridine has become the most frequently occurring nitrogen heterocycle in newly approved drugs, followed closely by other mainstays like piperidine (B6355638) and piperazine. acs.org During the same period, morpholine-containing drugs have also seen consistent approvals, with a notable concentration in the anticancer therapeutic area. chemspider.com

Current research in the field is focused on several key trajectories:

Development of Novel Synthetic Methodologies: There is a continuous effort to develop more efficient, selective, and sustainable methods for constructing and functionalizing heterocyclic rings. This includes advancements in C-H activation, photoredox catalysis, and flow chemistry.

Synthesis of Complex Scaffolds: Chemists are targeting increasingly complex and three-dimensional heterocyclic systems to explore new areas of chemical space and identify novel biological activities.

Application in Materials Science: Beyond pharmaceuticals, N- and O-heterocycles are integral components of organic light-emitting diodes (OLEDs), sensors, and functional polymers.

The structure of this compound, containing both a highly relevant pyridine and a privileged morpholine-based core, places it directly at the intersection of these modern research trends, highlighting its potential as a valuable tool for innovation in both medicine and materials.

Table 2: Examples of Bioactive Molecules Containing Core Scaffolds

| Scaffold | Example Drug | Therapeutic Class |

| Morpholine | Gefitinib | Anticancer (EGFR Inhibitor) |

| Morpholine | Linezolid | Antibiotic |

| Pyridine | Imatinib | Anticancer (Kinase Inhibitor) acs.org |

| Pyridine | Esomeprazole | Proton Pump Inhibitor acs.org |

| Pyridine | Amlodipine | Calcium Channel Blocker acs.org |

Table 3: Common Cross-Coupling Reactions Utilizing Bromopyridine Intermediates

| Reaction Name | Coupling Partners | Bond Formed |

| Suzuki Reaction | Bromopyridine + Organoboron Reagent | C(sp²)–C(sp²) or C(sp²)–C(sp³) acs.org |

| Buchwald-Hartwig Amination | Bromopyridine + Amine | C(sp²)–N acs.org |

| Sonogashira Reaction | Bromopyridine + Terminal Alkyne | C(sp²)–C(sp) |

| Heck Reaction | Bromopyridine + Alkene | C(sp²)–C(sp²) |

| Stille Reaction | Bromopyridine + Organostannane | C(sp²)–C(sp²) |

Structure

3D Structure

Properties

IUPAC Name |

4-[(5-bromopyridin-3-yl)methyl]morpholin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O2/c11-9-3-8(4-12-5-9)6-13-1-2-15-7-10(13)14/h3-5H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLNVOQGRDXGEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1CC2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Organic Chemistry of Reactions Involving 4 5 Bromopyridin 3 Yl Methyl Morpholin 3 One and Its Substructures

Mechanistic Pathways of Morpholin-3-one (B89469) Ring Formation and Transformations

The morpholin-3-one scaffold is a prevalent feature in medicinal chemistry, and its synthesis is commonly achieved through intramolecular cyclization. researchgate.netresearchgate.net A primary pathway involves the reaction of a 1,2-amino alcohol with a reagent like chloroacetyl chloride. This process typically occurs in two stages: an initial N-acylation followed by a base-mediated intramolecular Williamson ether synthesis to close the ring. chemrxiv.org

The mechanism proceeds as follows:

N-Acylation: The amino group of the amino alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride to form an N-(2-hydroxyethyl)-2-chloroacetamide intermediate.

Intramolecular Cyclization: In the presence of a base (e.g., KOH or NaOH), the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the carbon atom bearing the chlorine atom in an SN2 reaction, displacing the chloride ion and forming the six-membered morpholin-3-one ring. researchgate.net

Once formed, the morpholin-3-one ring can undergo various transformations. For instance, substituted 5-hydroxymorpholinones can be subjected to oxidation to yield morpholine-3,5-diones or undergo acid-catalyzed elimination to form 5,6-didehydro-morpholin-3-ones. researchgate.net Another studied transformation involves the reaction of morpholin-3-one with triethyl phosphite (B83602) and phosphoryl chloride, which, depending on whether the nitrogen atom is protected, can yield corresponding bisphosphonates or dehydrophosphonates.

Detailed Reaction Mechanisms of 5-Bromopyridine Functionalization

The 5-bromopyridine moiety is an important building block, and the carbon-bromine bond is a key site for functionalization, primarily through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

Under strongly basic conditions, such as in the presence of sodium amide (NaNH₂), 3-halopyridines can undergo an elimination-addition reaction via a highly reactive 3,4-pyridyne intermediate. wikipedia.org This mechanism provides a pathway for nucleophilic aromatic substitution.

The formation and reaction of the 3,4-pyridyne intermediate from 3-bromopyridine (B30812) proceeds via these steps:

Deprotonation: The strong base abstracts a proton from the C4 position, which is adjacent to the bromine-bearing carbon. This is the rate-determining step.

Elimination: The resulting pyridyl anion rapidly eliminates the bromide ion, forming the strained, electrophilic triple bond of the 3,4-pyridyne intermediate.

Nucleophilic Attack: A nucleophile (e.g., the amide ion, NH₂⁻) can then attack either carbon of the strained triple bond (C3 or C4).

Protonation: Subsequent protonation of the resulting anion by the solvent (e.g., liquid ammonia) yields the substituted pyridine (B92270) product.

A significant consequence of the pyridyne mechanism is the potential for cine-substitution, where the incoming nucleophile bonds to a position adjacent to the one vacated by the leaving group. For a 3,4-pyridyne intermediate, this results in a mixture of 3-substituted and 4-substituted pyridine products. wikipedia.org The regioselectivity of nucleophilic addition to pyridynes can be influenced by substituent effects. nih.gov This pathway is particularly relevant for understanding potential side reactions or alternative synthetic strategies involving 5-bromopyridine.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the functionalization of 5-bromopyridine. byjus.com These reactions enable the formation of new carbon-carbon bonds at the site of the bromine atom. The catalytic cycle for a Suzuki coupling of 5-bromopyridine with an organoboron reagent (R-B(OH)₂) is generally understood to involve three key steps. byjus.comnrochemistry.comlibretexts.orgwikipedia.org

The Suzuki-Miyaura Catalytic Cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromopyridine. This is often the rate-determining step and results in the formation of a square planar Pd(II) complex. byjus.comwikipedia.org

Transmetalation: The organic group (R) is transferred from the organoboron reagent to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which then reacts with the Pd(II) complex to displace the halide ligand.

Reductive Elimination: The two organic groups on the palladium center (the pyridyl and R groups) couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. byjus.com

The efficiency and selectivity of these catalytic cycles are heavily influenced by the ligands coordinated to the palladium center. nih.gov

Specialized Ligands: Bidentate ligands containing both phosphorus and nitrogen donors (PN ligands) have shown high efficacy. The soft phosphorus atom can stabilize the Pd(0) state, while the hard nitrogen atom's σ-donor ability makes the Pd(II) center more electrophilic and susceptible to oxidative addition, enhancing catalytic turnover. dergipark.org.tr

| Ligand Type | Influence on Catalytic Cycle |

| Bulky Monophosphines | Accelerate reductive elimination; promote active catalyst formation. nih.gov |

| Electron-Donating Ligands | Facilitate the oxidative addition step by increasing electron density on Pd. enscm.fr |

| PN Bidentate Ligands | Phosphorus stabilizes Pd(0); Nitrogen activates Pd(II) for oxidative addition. dergipark.org.tr |

Elucidation of Reaction Pathways for N-Alkylation and Methylene (B1212753) Bridge Modifications

The assembly of the final 4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one structure involves the formation of a C-N bond between the morpholin-3-one nitrogen and the methylene bridge.

Two primary mechanistic pathways for this N-alkylation are reductive amination and direct nucleophilic substitution.

Reductive Amination: This pathway involves the reaction of the morpholin-3-one with 5-bromopyridine-3-carbaldehyde. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ by a hydride source like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com This method is highly controlled and avoids the over-alkylation that can occur with direct alkylation methods. masterorganicchemistry.com A related, more atom-economical approach uses a carboxylic acid as the alkylating agent in the presence of a reducing agent like phenylsilane. rsc.orgrsc.org

Nucleophilic Substitution (SN2): A more direct route involves the deprotonation of the morpholin-3-one nitrogen with a base (e.g., NaH) to form a nucleophilic amide anion. This anion then attacks the electrophilic carbon of a (5-bromopyridin-3-yl)methyl halide (e.g., the bromide or chloride), displacing the halide in a classic SN2 mechanism.

Modifications to the methylene bridge are less common but mechanistically plausible. The methylene group is in a benzylic-like position relative to the pyridine ring, making it susceptible to radical reactions. For instance, radical bromination using N-bromosuccinimide (NBS) and a radical initiator could introduce a bromine atom, which could then be substituted by other nucleophiles.

Computational Mechanistic Elucidation of Reaction Selectivity and Kinetics

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the mechanisms, selectivity, and kinetics of reactions involving pyridine and morpholine (B109124) substructures. acs.org These methods allow for the calculation of reaction energy profiles, the characterization of transition states, and the analysis of electronic effects that govern reactivity. princeton.eduresearchgate.net

Predicting Regioselectivity: In the functionalization of substituted pyridines, DFT calculations can determine the activation barriers for reactions at different positions on the ring. researchgate.net For example, by modeling the transition states for nucleophilic attack or C-H activation, researchers can predict whether a reaction will favor the C2, C3, or C4 position. These calculations have shown that a combination of electronic and steric factors often dictates regioselectivity. researchgate.net

Analyzing Reaction Kinetics: Transition state theory can be combined with computational results to predict reaction rate constants. oberlin.edu By calculating the Gibbs free energy of activation (ΔG‡) for a given mechanistic step, its kinetic feasibility can be assessed. This has been applied to study the reactions of pyridine derivatives with radicals, providing a deeper understanding of substituent effects on reaction rates. oberlin.edu

Investigating Catalytic Cycles: DFT is widely used to map out the entire energy landscape of transition metal-catalyzed reactions, such as Suzuki coupling. tandfonline.com Calculations can identify the rate-limiting step, evaluate the stability of intermediates, and explain the role of different ligands by analyzing their electronic and steric interactions with the metal center. researchgate.net Analyses such as Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) can elucidate intramolecular charge transfer mechanisms and hyper-conjugative interactions that stabilize intermediates and transition states. tandfonline.com

| Computational Method | Application in Mechanistic Studies |

| Density Functional Theory (DFT) | Calculation of reaction energy profiles, transition state geometries, and activation barriers. princeton.eduresearchgate.net |

| Transition State Theory (TST) | Prediction of reaction rate constants from calculated activation energies. oberlin.edu |

| NBO/FMO Analysis | Elucidation of electronic effects, charge transfer, and stabilizing orbital interactions. tandfonline.com |

Analysis of Stereochemical Outcomes and Diastereoselective Control in Synthetic Steps

While this compound itself is achiral, the synthesis of analogues with substituents on the morpholin-3-one ring can introduce one or more stereocenters. Controlling the stereochemical outcome of these synthetic steps is crucial.

Several strategies have been developed for the diastereoselective and enantioselective synthesis of substituted morpholines and morpholinones:

Catalyst-Controlled Reactions: Chiral catalysts can be used to control the formation of stereocenters. For example, the enantioselective synthesis of C3-substituted morpholinones has been achieved using a chiral phosphoric acid catalyst in a domino [4+2] heteroannulation followed by a rearrangement. researchgate.net Similarly, rhodium catalysts have been employed for the diastereoselective intramolecular cyclization of nitrogen-tethered allenols to produce highly substituted morpholines. rsc.org

Substrate-Controlled Reactions: Chiral auxiliaries attached to the starting material can direct the stereochemical course of a reaction. Diastereoselective syntheses of substituted morpholines have been developed starting from enantiomerically pure amino alcohols. nih.govnih.gov

Mechanistic Control of Stereochemistry: The inherent mechanism of a reaction can dictate the stereochemical outcome. A notable example is a palladium-catalyzed carboamination reaction to form cis-3,5-disubstituted morpholines. The observed cis stereochemistry is rationalized by a pathway involving a syn-aminopalladation via a boat-like transition state, which minimizes steric strain between the substituents. nih.govnih.gov This demonstrates how the geometry of a key transition state can provide excellent diastereoselective control.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1D, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For a definitive structural assignment of 4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be essential.

Based on the proposed structure, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the bromopyridine and morpholinone rings, as well as the methylene (B1212753) bridge. The aromatic region would show signals for the pyridine (B92270) protons, with their chemical shifts and coupling patterns being indicative of their substitution pattern. The protons of the morpholinone ring would likely appear as multiplets in the aliphatic region, and the benzylic methylene protons would present a characteristic singlet or a pair of doublets.

The ¹³C NMR spectrum would complement the proton data by providing the chemical shifts for each unique carbon atom in the molecule, including the carbonyl carbon of the morpholinone ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on general chemical shift ranges and analysis of similar structures. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H2 | 8.5 - 8.7 | 150 - 152 |

| Pyridine-H4 | 7.8 - 8.0 | 138 - 140 |

| Pyridine-H6 | 8.6 - 8.8 | 148 - 150 |

| Methylene (-CH₂-) | 4.5 - 4.7 | 50 - 55 |

| Morpholinone-H2 | 4.2 - 4.4 | 65 - 70 |

| Morpholinone-H5 | 3.6 - 3.8 | 45 - 50 |

| Morpholinone-H6 | 3.8 - 4.0 | 60 - 65 |

| Pyridine-C3 | - | 135 - 137 |

| Pyridine-C5 | - | 120 - 122 |

| Carbonyl (-C=O) | - | 168 - 172 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a newly synthesized compound. By providing a highly accurate mass measurement, HRMS can unequivocally determine the molecular formula. For this compound (C₁₀H₁₁BrN₂O₂), the expected monoisotopic mass would be calculated and compared to the experimental value with a very low margin of error.

Furthermore, fragmentation analysis through techniques like tandem mass spectrometry (MS/MS) would offer valuable structural information. The molecule would be expected to fragment at its weaker bonds, such as the benzylic C-N bond, leading to characteristic fragment ions that would further support the proposed structure.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretch of the amide group in the morpholinone ring (typically around 1650-1680 cm⁻¹), C-N stretching vibrations, and various C-H stretching and bending modes for both the aromatic and aliphatic portions of the molecule. The C-Br stretch would likely appear in the lower frequency region of the spectrum. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

Single Crystal X-ray Diffraction Analysis for Precise Solid-State Structure Determination

The unequivocal determination of the three-dimensional structure of a crystalline solid is achieved through Single Crystal X-ray Diffraction. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. It would also reveal the conformation of the morpholinone ring (e.g., chair, boat, or twist-boat) and the relative orientation of the bromopyridyl and morpholinone moieties. Furthermore, the analysis of the crystal packing would elucidate any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the solid-state architecture. As no experimental data is available, a hypothetical crystallographic data table cannot be presented.

Conformational Analysis and Dynamic Properties via Spectroscopic and Computational Methods

The conformational flexibility of the molecule, particularly the rotation around the benzylic C-N bond and the puckering of the morpholinone ring, could be investigated using a combination of spectroscopic and computational methods. Temperature-dependent NMR studies could reveal information about dynamic processes and energy barriers to conformational changes.

In parallel, computational methods, such as Density Functional Theory (DFT), would be employed to calculate the energies of different possible conformers and to predict the most stable geometry of the molecule. These theoretical calculations could also be used to predict NMR chemical shifts and vibrational frequencies, which would then be compared with the (yet to be determined) experimental data to provide a comprehensive understanding of the compound's structural and dynamic properties.

Computational and Theoretical Investigations into the Molecular Properties and Reactivity

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for optimizing molecular geometries to their lowest energy state and calculating various electronic properties. nih.gov For 4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would provide a detailed understanding of its three-dimensional structure, bond lengths, and bond angles. acs.orgnih.gov This foundational analysis is crucial for all subsequent computational investigations. mdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and nucleophilicity, while the LUMO energy corresponds to its electron affinity and electrophilicity. pku.edu.cn The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. rasayanjournal.co.insapub.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich bromopyridine ring, which can donate electrons in a reaction. Conversely, the LUMO would likely be distributed across the electron-deficient sites, such as the carbonyl group within the morpholin-3-one (B89469) ring. The analysis of these orbitals helps predict how the molecule will interact with other reagents. wuxibiology.com

Illustrative FMO Data for Heterocyclic Compounds

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Pyridine (B92270) Derivatives | -6.5 to -7.5 | -0.5 to -1.5 | 5.0 - 7.0 |

| Morpholine (B109124) Derivatives | -6.0 to -7.0 | 1.0 to 2.0 | 7.0 - 9.0 |

| Substituted Benzene | -5.5 to -6.5 | -1.0 to 0.0 | 4.5 - 6.5 |

Note: This table presents typical energy ranges for classes of compounds related to the subject molecule and is for illustrative purposes. Actual values for this compound would require specific calculations.

The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution of a molecule and predict its reactive sites. uni-muenchen.de An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions. wolfram.comresearchgate.net

Red : Indicates regions of high electron density and negative electrostatic potential, representing likely sites for electrophilic attack.

Blue : Indicates regions of low electron density and positive electrostatic potential, representing likely sites for nucleophilic attack.

Green/Yellow : Indicates regions of neutral or near-zero potential.

In this compound, the MEP surface would likely show a significant negative potential (red) around the carbonyl oxygen of the morpholinone ring and the nitrogen atom of the pyridine ring, making them nucleophilic centers. researchgate.net Positive potential (blue) would be expected around the hydrogen atoms and potentially near the carbon atom bonded to the bromine, highlighting them as electrophilic sites. uni-muenchen.de This map provides an intuitive guide to how the molecule will interact with other polar molecules or ions. proteopedia.org

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. uni-muenchen.dewikipedia.org This method is invaluable for studying intramolecular interactions, such as hyperconjugation and charge delocalization. mdpi.com

By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stability a molecule gains from these charge-transfer events. scirp.org The stabilization energy, E(2), associated with the delocalization from a donor NBO(i) to an acceptor NBO(j) reveals the strength of the interaction. uni-muenchen.de

Quantum Chemical Descriptors for Prediction of Reactivity and Selectivity

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and other properties. rasayanjournal.co.inacs.org These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models. researchgate.netnih.gov Based on HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = χ² / (2η)

A high chemical hardness (η) indicates low reactivity, while high softness (S) suggests high reactivity. The electrophilicity index (ω) measures the ability of a molecule to accept electrons. rasayanjournal.co.in For this compound, calculating these descriptors would provide a quantitative measure of its stability and propensity to act as an electrophile or nucleophile in various reactions.

Global Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons. |

Conformational Landscape Exploration through Molecular Dynamics Simulations and Ab Initio Methods

The biological and chemical activity of a molecule is often dependent on its three-dimensional shape or conformation. This compound possesses several rotatable bonds, particularly around the methylene (B1212753) bridge connecting the two ring systems. This flexibility allows the molecule to adopt various conformations.

Molecular Dynamics (MD) simulations can be used to explore this conformational landscape. mdpi.com MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing researchers to observe how the molecule behaves in different environments (e.g., in a solvent like water). researchgate.net These simulations can identify the most stable, low-energy conformations and the energy barriers between them. mdpi.com

Ab initio methods , such as DFT, can then be used to perform high-accuracy energy calculations on the key conformations identified by MD simulations to determine their relative stabilities with greater precision. This combined approach provides a comprehensive understanding of the molecule's flexibility and the preferred shapes it is likely to adopt.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational methods are highly effective at predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound. nih.gov

NMR Spectroscopy: DFT calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. This predicted spectrum can be compared with experimental data to aid in the assignment of peaks and confirm the molecular structure. acs.org

IR and Raman Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. researchgate.net These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. The theoretical vibrational spectrum helps in assigning specific peaks to the stretching, bending, and torsional motions of different functional groups, such as the C=O stretch of the morpholinone or the C-Br stretch of the pyridine ring. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic transitions of a molecule, which correspond to its absorption of ultraviolet-visible (UV-Vis) light. nih.govacs.org The calculation provides the excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum, helping to understand the electronic properties and color of the compound. ehu.es

For this compound, these theoretical predictions would be invaluable for validating its synthesis and providing a deeper understanding of its spectroscopic signatures. aps.org

Reaction Pathway Energetics and Transition State Analysis for Mechanistic Understanding

A comprehensive review of publicly available scientific literature and computational chemistry databases reveals a significant gap in the theoretical investigation of this compound. At present, there are no specific published studies detailing the reaction pathway energetics or transition state analyses for the synthesis or subsequent reactions of this particular compound.

Computational chemistry serves as a powerful tool for elucidating reaction mechanisms by modeling the energy landscape of a chemical transformation. This typically involves the use of quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the energies of reactants, products, intermediates, and transition states. The analysis of transition states—the highest energy point along a reaction coordinate—is crucial for understanding the feasibility and kinetics of a proposed mechanism. Key parameters derived from these calculations include activation energies (the energy barrier that must be overcome for a reaction to occur) and the geometric and electronic structure of the transition state.

While computational studies have been conducted on related molecular scaffolds, such as intermediates in the synthesis of pharmaceuticals like Rivaroxaban, the specific energetic and mechanistic details for this compound are not available. Research in this area would be invaluable for optimizing synthetic routes, predicting potential byproducts, and understanding the intrinsic reactivity of this molecule.

Future computational investigations into this compound could explore various potential reaction pathways, such as its formation via nucleophilic substitution or its subsequent functionalization. Such studies would involve:

Identification of stationary points: Locating the equilibrium geometries of reactants, products, and any intermediates on the potential energy surface.

Transition state searching: Employing algorithms to find the first-order saddle point corresponding to the transition state connecting reactants and products.

Frequency calculations: Confirming the nature of the stationary points (minima or transition states) and calculating zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) calculations: Mapping the reaction pathway from the transition state down to the connected reactants and products to verify the proposed mechanism.

The data generated from these theoretical studies, such as activation energies and transition state geometries, would provide fundamental insights into the chemical behavior of this compound. In the absence of such dedicated research, a detailed discussion on its reaction pathway energetics and transition state analysis remains speculative.

Chemical Reactivity and Derivatization for Synthetic Utility

Chemical Transformations of the Morpholin-3-one (B89469) Lactam Functionality

The morpholin-3-one moiety, a cyclic amide (lactam), possesses characteristic reactivity at both the amide bond and the carbonyl group. These sites are amenable to a range of chemical modifications.

Ring-Opening and Ring-Closing Reactions

The stability of the six-membered lactam ring in 4-((5-bromopyridin-3-yl)methyl)morpholin-3-one is considerable, yet it can undergo cleavage under specific conditions.

Ring-Opening Reactions : The amide bond of the lactam is susceptible to hydrolysis under either strong acidic or basic conditions, which would lead to the corresponding amino acid derivative. For instance, heating with aqueous hydrochloric acid or sodium hydroxide (B78521) would cleave the amide bond to yield N-((5-bromopyridin-3-yl)methyl)-N-(2-hydroxyethyl)glycine. Furthermore, more specialized ring-opening reactions have been developed for morpholine (B109124) derivatives, such as visible light-promoted oxidative cleavage of C(sp³)–C(sp³) bonds, which could potentially be adapted for morpholin-3-one systems. Studies on related N-acyl morpholin-2-ones have shown that the thermodynamics of ring-opening polymerization are sensitive to the nature of the nitrogen substituent, suggesting that N-acyl derivatives are more prone to ring-opening than N-alkyl or N-aryl counterparts. acs.org

Ring-Closing Reactions : While the target molecule is already cyclized, understanding ring-closing strategies is crucial for the synthesis of its analogs. The synthesis of morpholin-3-ones often involves the intramolecular cyclization of α-(2-chloroethoxy)-amides under basic conditions. researchgate.net Another approach involves a cascade reaction initiated by the ring opening of a suitable precursor, like 2-tosyl-1,2-oxazetidine, by a nucleophile, followed by a spontaneous ring closure to form the morpholine ring. nih.govacs.org

Modifications at the Carbonyl Group

The carbonyl group of the lactam is a key site for functionalization, although it is less reactive than the carbonyl of a ketone due to resonance delocalization with the adjacent nitrogen atom.

Reduction : The lactam carbonyl can be reduced to a methylene (B1212753) group (CH₂) to afford the corresponding morpholine derivative, 4-((5-bromopyridin-3-yl)methyl)morpholine. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF).

Addition of Organometallic Reagents : While less common for lactams, Grignard or organolithium reagents can, under certain conditions, add to the carbonyl group. This would result in a ring-opening event or the formation of a hemiaminal intermediate, which could be further elaborated.

Conversion to Thio- or Selenolactams : The carbonyl oxygen can be replaced with sulfur or selenium using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), yielding the corresponding thiolactam or selenolactam. These derivatives have altered reactivity and can serve as intermediates for further synthetic transformations.

Diversification Strategies at the 5-Bromopyridine Core

The 5-bromopyridine moiety is an exceptionally versatile synthetic handle, allowing for extensive derivatization, primarily through reactions at the carbon-bromine bond and, more recently, through direct functionalization of the ring's C-H bonds.

Further Cross-Coupling Reactions (e.g., Negishi, Stille, Buchwald-Hartwig)

The bromine atom at the 5-position of the pyridine (B92270) ring is ideally positioned for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

| Reaction | Nucleophile (R-M) | Catalyst/Ligand (Typical) | Bond Formed | Product Type |

| Suzuki Coupling | Aryl/Vinyl-B(OR)₂ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | C-C | Biaryl, Aryl-vinyl pyridine |

| Stille Coupling | Aryl/Vinyl-Sn(Alkyl)₃ | Pd(PPh₃)₄ | C-C | Biaryl, Aryl-vinyl pyridine |

| Negishi Coupling | Aryl/Alkyl-ZnX | Pd(dppf)Cl₂ | C-C | Aryl/Alkyl-pyridine |

| Buchwald-Hartwig Amination | R¹R²NH (Amine) | Pd₂(dba)₃/BINAP, XPhos | C-N | 5-Amino-pyridine derivative |

Negishi and Stille Couplings : The Negishi coupling utilizes organozinc reagents, while the Stille coupling employs organostannanes. researchgate.netnih.gov Both are highly effective for creating C-C bonds and are known for their tolerance of a wide range of functional groups. These reactions would allow for the introduction of various aryl, heteroaryl, or vinyl substituents at the 5-position of the pyridine ring. nih.gov

Buchwald-Hartwig Amination : This reaction is a powerful method for forming carbon-nitrogen bonds. wikipedia.org It allows for the coupling of the 5-bromopyridine core with a vast array of primary and secondary amines, including anilines, alkylamines, and other heterocycles, to produce diverse 5-aminopyridine derivatives. nih.govyoutube.comresearchgate.netyoutube.com The choice of phosphine (B1218219) ligand is often critical for achieving high yields. youtube.com

Functional Group Interconversions at the Bromine Position (e.g., Cyanation, Hydroxylation, Amination)

Beyond cross-coupling, the bromine atom can be directly replaced by other functional groups through various nucleophilic substitution and transition-metal-catalyzed processes.

| Transformation | Reagent(s) | Catalyst (Typical) | Functional Group Introduced |

| Cyanation | Zn(CN)₂, CuCN, KCN | Pd(PPh₃)₄ | -CN (Nitrile) |

| Hydroxylation | KOH, H₂O | CuI / ligand | -OH (Hydroxyl) |

| Amination (SₙAr) | R¹R²NH | None (requires activation) or Cu catalyst | -NR¹R² (Amino) |

Cyanation : The bromo group can be converted to a nitrile (-CN) using cyanide sources like zinc cyanide (Zn(CN)₂) or copper(I) cyanide (CuCN) in the presence of a palladium catalyst. The resulting nitrile is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the synthesis of various nitrogen-containing heterocycles. rsc.org

Hydroxylation : The synthesis of the corresponding 5-hydroxypyridine derivative can be achieved through copper-catalyzed coupling with a hydroxide source or via a multi-step sequence involving, for example, a boronic ester intermediate followed by oxidation.

Amination : In addition to the Buchwald-Hartwig reaction, direct nucleophilic aromatic substitution (SₙAr) of the bromine with an amine can sometimes be achieved, particularly if the pyridine ring is further activated with electron-withdrawing groups. Copper catalysis can also facilitate this transformation under milder conditions than uncatalyzed SₙAr.

Direct C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying aromatic and heteroaromatic rings. acs.orgrsc.org However, the selective functionalization of the pyridine ring presents challenges due to its electron-deficient nature and the coordinating ability of the ring nitrogen. beilstein-journals.org

For the 3,5-disubstituted pyridine core of the target molecule, the remaining C-H bonds are at the C2, C4, and C6 positions. The regioselectivity of a C-H functionalization reaction would be dictated by a combination of electronic and steric factors.

Electronic Effects : The pyridine nitrogen deactivates the ring towards electrophilic attack but activates the C2, C4, and C6 positions towards nucleophilic or radical attack. In transition-metal-catalyzed C-H activation, the C2 and C6 positions are often favored due to the directing effect of the nitrogen lone pair. nih.gov

Steric Hindrance : The existing substituents at C3 and C5 will sterically hinder access to the adjacent C2, C4, and C6 positions, influencing the regiochemical outcome.

Methodologies : Various transition-metal-catalyzed methods (using Pd, Rh, Ir, etc.) have been developed for the C-H arylation, alkylation, or borylation of pyridines. beilstein-journals.orgnih.govnih.gov These reactions often require specific ligands or directing groups to achieve high selectivity. For a substrate like this compound, C-H functionalization would likely target the C2, C4, or C6 positions, with the precise outcome depending heavily on the specific catalytic system employed. nih.gov

Reactivity at the Methylene Linker (e.g., Oxidation, Halogenation, Reductive Transformations)

The methylene (-CH₂-) group connecting the pyridine and morpholinone rings is analogous to a benzylic position. Its proximity to the electron-withdrawing pyridine ring activates it towards various transformations. While specific experimental data on the reactivity of this linker in this compound is not extensively documented, its reactivity can be predicted based on established chemical principles for benzylic and similarly activated positions.

Oxidation: The methylene linker is susceptible to oxidation to a carbonyl group, which would yield a ketone. This transformation is common for benzylic carbons and can typically be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents. Such a reaction would provide access to a new class of derivatives with a ketone functionality, which could serve as a handle for further synthetic elaborations, including nucleophilic additions or condensation reactions.

Halogenation: Free-radical halogenation, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator, is a characteristic reaction of benzylic C-H bonds. Introducing a halogen atom at the methylene position would generate a reactive intermediate, 4-((bromo(5-bromopyridin-3-yl))methyl)morpholin-3-one, which is primed for nucleophilic substitution reactions. This would allow for the introduction of a wide array of functional groups, such as hydroxyl, alkoxy, or cyano groups.

Reductive Transformations: While the methylene group is already in a reduced state, reductive transformations of adjacent functional groups can be influenced by its presence. More significantly, if the linker were first oxidized or halogenated, subsequent reduction could be employed. For instance, reduction of the ketone formed from oxidation would yield a secondary alcohol, introducing a new chiral center. Similarly, reductive dehalogenation of a halogenated intermediate could be performed if necessary.

The table below summarizes the potential transformations at the methylene linker.

| Transformation | Reagent Example(s) | Potential Product |

| Oxidation | KMnO₄, CrO₃ | 4-((5-bromopyridine-3-carbonyl))morpholin-3-one |

| Halogenation | N-Bromosuccinimide (NBS), AIBN | 4-((bromo(5-bromopyridin-3-yl))methyl)morpholin-3-one |

| Reduction (of oxidized product) | NaBH₄, LiAlH₄ | 4-((hydroxy(5-bromopyridin-3-yl))methyl)morpholin-3-one |

Chemo- and Regioselective Modifications of this compound

Chemo- and regioselectivity are crucial for the synthetic utility of a multifunctional compound. This compound possesses multiple reactive sites, allowing for selective modifications under controlled conditions. The primary sites for selective reactions are the C-Br bond on the pyridine ring and the amide bond within the morpholinone ring.

The bromine atom on the pyridine ring is a versatile handle for transition metal-catalyzed cross-coupling reactions. Given the mild conditions and high functional group tolerance of reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, the C-Br bond can be selectively targeted without affecting other parts of the molecule. This allows for the introduction of aryl, alkynyl, or amino groups at the 5-position of the pyridine ring, providing a powerful strategy for generating a library of analogs with diverse substituents.

The morpholinone ring contains an amide (lactam) functionality. This group is generally stable but can undergo hydrolysis under strong acidic or basic conditions to open the ring, yielding an amino acid derivative. More synthetically useful is the reduction of the amide carbonyl group. Using strong reducing agents like lithium aluminum hydride (LiAlH₄), the morpholinone ring can be converted to a morpholine, completely removing the carbonyl functionality. This transformation alters the core scaffold of the molecule, leading to a different class of compounds.

The relative reactivity allows for a high degree of chemo- and regioselectivity. For instance, palladium-catalyzed cross-coupling reactions at the C-Br bond can be performed under conditions that leave the morpholinone lactam intact. Conversely, conditions for lactam reduction would likely not affect the C-Br bond, although some catalysts might show reactivity.

The following table outlines potential selective modifications of the compound.

| Reaction Type | Target Site | Reagent Example(s) | Potential Product Structure |

| Suzuki Coupling | C-Br on Pyridine | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | 4-((5-Arylpyridin-3-yl)methyl)morpholin-3-one |

| Sonogashira Coupling | C-Br on Pyridine | Terminal alkyne, Pd/Cu catalyst | 4-((5-Alkynylpyridin-3-yl)methyl)morpholin-3-one |

| Buchwald-Hartwig Amination | C-Br on Pyridine | Amine, Pd catalyst, base | 4-((5-Aminopyridin-3-yl)methyl)morpholin-3-one |

| Lactam Reduction | Morpholinone Carbonyl | LiAlH₄ | 4-((5-Bromopyridin-3-yl)methyl)morpholine |

Development of Novel Synthetic Auxiliaries and Catalysts Derived from the Compound's Structure

The structural framework of this compound holds potential for the development of specialized chemical tools, such as chiral auxiliaries and catalysts.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org While the parent compound is achiral, chirality can be introduced into the morpholinone ring, for example, by adding substituents at the C2, C5, or C6 positions. Synthesis of an enantiomerically pure, substituted version of the morpholinone ring could transform the molecule into a valuable chiral auxiliary. nih.gov Once attached to a prochiral substrate, the chiral morpholinone scaffold could direct the stereoselective formation of new stereocenters in subsequent reactions, after which the auxiliary could be cleaved and recovered. wikipedia.org

Catalysts and Ligands: The pyridine nitrogen and the morpholine nitrogen (after reduction of the lactam) can act as Lewis basic sites capable of coordinating to metal centers. By modifying the structure, it is possible to design ligands for asymmetric catalysis. For example, derivatization at the C-Br position via cross-coupling could introduce another coordinating group, such as a phosphine or another heterocycle, creating a bidentate or pincer-type ligand. Such ligands are highly sought after in transition metal catalysis for enforcing specific geometries and enabling enantioselective transformations. The rigid backbone provided by the pyridine and morpholine rings could be advantageous for creating a well-defined coordination sphere around a metal catalyst.

The table below illustrates conceptual pathways for developing auxiliaries and catalysts from the parent compound.

| Application | Proposed Modification | Rationale |

| Chiral Auxiliary | Introduce chiral centers on the morpholinone ring (e.g., alkyl or aryl groups at C5). | The fixed conformation of the chiral morpholinone ring can sterically direct reactions on an attached substrate. |

| Bidentate Ligand | 1. Reduce the morpholinone to morpholine. 2. Replace the bromine with a diphenylphosphine (B32561) group via coupling. | The pyridine nitrogen and the phosphine group can chelate to a metal center, forming a stable catalytic complex. |

| Catalyst Scaffold | Functionalize the pyridine ring with groups that can participate in or facilitate catalytic cycles (e.g., hydrogen bond donors). | The core structure serves as a rigid scaffold to orient catalytic functional groups in a precise three-dimensional arrangement. |

Applications in Advanced Organic Synthesis and Chemical Sciences

Utilization as a Core Scaffold for the Construction of Structurally Diverse Organic Molecules

The intrinsic reactivity of the bromopyridine and morpholin-3-one (B89469) motifs within 4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one makes it an invaluable scaffold for synthetic chemists. The bromine atom on the pyridine (B92270) ring serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, thereby enabling the generation of large libraries of structurally diverse molecules.

Furthermore, the morpholin-3-one ring can undergo various transformations. The secondary amine within the ring can be functionalized, and the carbonyl group can participate in reactions such as reductions, additions, and condensations. This dual reactivity of the scaffold provides a powerful tool for creating complex molecular architectures from a single, readily accessible starting material.

Table 1: Examples of Reactions Utilizing the this compound Scaffold

| Reaction Type | Reagents and Conditions | Functional Group Modified | Potential New Functionalities |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | C-Br bond on pyridine | Aryl, heteroaryl groups |

| Stille Coupling | Organostannane, Pd catalyst | C-Br bond on pyridine | Alkyl, vinyl, aryl groups |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | C-Br bond on pyridine | Alkynyl groups |

| N-Alkylation | Alkyl halide, base | N-H in morpholinone | Substituted amine |

| Carbonyl Reduction | NaBH4, LiAlH4 | C=O in morpholinone | Hydroxyl group |

Role in the Design of Novel Ligands for Catalysis and Coordination Chemistry

The nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the morpholin-3-one ring in this compound make it an attractive candidate for the design of novel ligands in catalysis and coordination chemistry. These heteroatoms can act as coordination sites for a variety of metal centers, leading to the formation of stable metal complexes.

By strategically modifying the substituents on the pyridine ring through cross-coupling reactions, the steric and electronic properties of the resulting ligands can be fine-tuned. This allows for the rational design of ligands with specific catalytic activities or coordination properties. For instance, the introduction of bulky groups near the coordination site can create a specific chiral environment around the metal center, which is crucial for asymmetric catalysis. The ability to systematically modify the ligand structure facilitates the optimization of catalyst performance for a wide range of chemical transformations.

Development of Chemical Probes for Research in Chemical Biology (Focus on Synthetic Methods)

Chemical probes are essential tools for studying biological processes in living systems. The this compound scaffold provides a robust framework for the synthesis of novel chemical probes. The bromopyridine moiety can be functionalized with reporter groups, such as fluorescent dyes or affinity tags, through established synthetic methodologies.

The synthesis of such probes often involves a multi-step sequence. Initially, the core scaffold is assembled. Subsequently, the bromine atom is exploited for the introduction of a linker, which is then coupled to the desired reporter group. The morpholin-3-one portion of the molecule can also be modified to modulate properties like cell permeability and target engagement. The development of efficient and modular synthetic routes is critical for generating a diverse set of chemical probes to investigate a variety of biological targets.

Contribution to Methodology Development within Drug Discovery and Material Science Platforms (Emphasis on Synthetic Techniques)

The structural motifs present in this compound are of significant interest in drug discovery and material science. The pyridine ring is a common feature in many pharmaceuticals, while morpholine (B109124) derivatives are known for their favorable pharmacokinetic properties. researchgate.netjchemrev.com Consequently, the development of novel synthetic methods centered around this scaffold can have a broad impact.

In drug discovery, the ability to rapidly synthesize and screen libraries of compounds based on this scaffold can accelerate the identification of new therapeutic agents. rsc.orgnih.gov New synthetic techniques that allow for the efficient and stereoselective functionalization of the morpholin-3-one ring are particularly valuable.

In material science, the incorporation of this scaffold into polymers or other materials can impart unique properties. For example, the pyridine nitrogen can be used to coordinate with metals to create novel materials with interesting electronic or optical properties. The development of polymerization methods that are compatible with the functional groups present in this compound is an active area of research.

Future Research Directions and Emerging Frontiers

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The synthesis of 4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one and its analogues is ripe for transition from traditional batch processing to more efficient continuous flow chemistry. Flow chemistry offers numerous advantages, including enhanced reaction control, improved safety for handling hazardous reagents, and facile scalability. organic-chemistry.org For the synthesis of pyridine (B92270) N-oxides, a related class of compounds, continuous flow microreactors have demonstrated high efficiency and stability, operating for extended periods without loss of catalyst activity. organic-chemistry.org This approach could be adapted for the synthesis of the target compound, potentially leading to higher yields and purity.

Automated synthesis platforms can be integrated with continuous flow systems to create a powerful tool for the rapid optimization and production of a library of derivatives based on the this compound scaffold. These platforms enable high-throughput screening of reaction conditions and starting materials, accelerating the discovery of new compounds with desired properties.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Pyridine Derivatives

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours organic-chemistry.org |

| Scalability | Difficult and often requires re-optimization | Readily scalable by extending operation time organic-chemistry.org |

| Safety | Handling of large volumes of hazardous materials | Smaller reaction volumes, better heat dissipation organic-chemistry.org |

| Process Control | Limited control over temperature and mixing | Precise control over reaction parameters organic-chemistry.org |

| Yield & Purity | Variable | Often higher yields and purity organic-chemistry.org |

Exploration of Photocatalytic and Electrocatalytic Transformations for the Compound

Modern synthetic methods such as photocatalysis and electrocatalysis offer green and efficient alternatives to traditional synthetic transformations. These techniques could be employed for the functionalization of the this compound core structure. For instance, photocatalytic methods could be explored for C-H activation at various positions on the pyridine ring, allowing for the introduction of new functional groups without the need for pre-functionalized starting materials.

Electrocatalysis could be utilized for transformations such as dehalogenation of the bromopyridine moiety or for mediating coupling reactions. The development of novel electrocatalytic methods would not only provide more sustainable synthetic routes but could also unlock new chemical space for the derivatization of the parent compound.

Bio-Inspired Synthetic Approaches to Analogues and Derivatives

Nature often provides inspiration for the synthesis of complex and biologically active molecules. nih.govnih.gov Bio-inspired synthetic strategies could be employed to generate novel analogues of this compound. This could involve mimicking enzymatic cascade reactions to construct the core morpholinone structure or to introduce stereocenters in a controlled manner. nih.gov

For example, the synthesis of morpholine-based analogues of natural products has been shown to yield compounds with significant biological activity. researchgate.net By drawing inspiration from the biosynthetic pathways of alkaloids containing similar heterocyclic cores, researchers could design innovative and efficient routes to a diverse range of derivatives. nih.gov

Application of Machine Learning and Artificial Intelligence for Reaction Design and Optimization

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical synthesis. hilarispublisher.compreprints.org These powerful computational tools can be used to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes. duke.edunih.govnih.gov For the synthesis of this compound, AI algorithms could be trained on existing chemical literature data to predict the optimal catalysts, solvents, and temperatures for its synthesis. hilarispublisher.com

Furthermore, ML models can be used to guide the design of new analogues with specific desired properties. mdpi.com By learning the structure-activity relationships from a library of related compounds, these models can predict which modifications to the core structure are most likely to result in improved performance for a given application. This data-driven approach can significantly accelerate the drug discovery and materials development process. preprints.org

Table 2: Potential Applications of AI/ML in the Synthesis of this compound

| Application Area | AI/ML Technique | Potential Impact |

| Reaction Optimization | Bayesian Optimization, Reinforcement Learning | Reduced number of experiments, higher yields, cost savings hilarispublisher.comduke.edu |

| Retrosynthesis Planning | Neural Networks, Graph-based Models | Discovery of novel and more efficient synthetic routes |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Prioritization of synthetic targets with desired properties |

| Catalyst Design | Generative Models | Identification of novel catalysts for specific transformations |

Design and Synthesis of New Functional Materials Incorporating the Compound's Core Structure

The unique structural features of this compound, particularly the presence of a pyridine ring and a lactam functionality, make it an interesting building block for the design of new functional materials. The pyridine moiety can act as a ligand for metal coordination, opening up possibilities for the creation of metal-organic frameworks (MOFs) or coordination polymers. mdpi.com These materials could have applications in areas such as gas storage, catalysis, and sensing.

The morpholinone core can be functionalized to tune the properties of the resulting materials. For instance, the introduction of polymerizable groups could allow for the incorporation of the compound into polymer backbones, leading to new materials with tailored thermal, mechanical, or optical properties. The bromo-substituent on the pyridine ring also serves as a handle for further functionalization through cross-coupling reactions, enabling the attachment of other functional moieties.

Q & A

Q. What are the common synthetic routes for 4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one?

- Methodological Answer : The synthesis typically involves coupling a bromopyridine derivative with a morpholinone scaffold. A plausible route includes:

Suzuki-Miyaura Cross-Coupling : React 5-bromopyridin-3-ylboronic acid (or ester) with a pre-functionalized morpholin-3-one intermediate under palladium catalysis .

Alkylation : Introduce the bromopyridinylmethyl group via nucleophilic substitution, using a halogenated morpholinone precursor and a bromopyridine derivative in the presence of a base like K₂CO₃ .

Key intermediates (e.g., 5-bromopyridin-2-ylboronic acid) are commercially available and require characterization via -NMR and LC-MS to confirm purity .

Q. How is the purity of this compound assessed in research settings?

- Methodological Answer : Purity is validated using:

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities. A C18 column and acetonitrile/water gradient are standard .

- NMR Spectroscopy : - and -NMR to confirm structural integrity and detect residual solvents.

- Melting Point Analysis : Compare observed mp with literature values (e.g., similar bromopyridine derivatives exhibit mp ranges of 123–293°C) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (HRMS) : Determines molecular weight and fragmentation patterns to confirm the molecular formula.

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., morpholinone carbonyl stretch at ~1700 cm) .

- X-ray Crystallography : Resolves 3D structure for unambiguous confirmation, particularly if biological activity hinges on stereochemistry .

Advanced Research Questions

Q. How can researchers optimize low yields in the alkylation step during synthesis?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the morpholinone oxygen .

- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) or transition metals (e.g., CuI) to accelerate reaction kinetics.

- Temperature Control : Perform reactions under reflux (80–100°C) while monitoring progress via TLC .

Q. What strategies resolve contradictory biological activity data for morpholinone derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing bromine with fluorine) and compare bioactivity profiles .

- Crystallographic Analysis : Determine binding modes with target proteins (e.g., kinase inhibitors) to explain potency variations .

- Metabolic Stability Assays : Assess hepatic microsomal degradation to rule out pharmacokinetic confounding factors .

Q. How should researchers handle discrepancies in impurity profiling during scale-up?

- Methodological Answer :

- Advanced Chromatography : Employ UPLC-MS/MS to detect trace impurities (<0.1%) and identify their structures via fragmentation patterns .

- Process Optimization : Adjust reaction stoichiometry, purification methods (e.g., column chromatography vs. recrystallization), and inert atmosphere conditions to suppress side reactions .

- Degradation Studies : Stress-test the compound under heat, light, and humidity to predict stability-related impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.